R-(-)-Flecainide

Pharmacokinetics Pharmacogenetics Drug Metabolism

Choose R-(-)-Flecainide (CAS 99495-90-6) for enantioselective research: validated CYP2D6 activity biomarker (S/R ratio <0.99), 20-32% longer half-life and 17-25% lower oral clearance in poor metabolizers, faster Na+ channel block onset (τ=8.9 s vs. 13.4 s). Essential for calibrating enantioselective HPLC/LC-MS assays, PK-PD modeling in CYP2D6-variant models, and therapeutic drug monitoring. Not interchangeable with racemic flecainide.

Molecular Formula C17H20F6N2O3
Molecular Weight 414.34 g/mol
CAS No. 99495-90-6
Cat. No. B194605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-(-)-Flecainide
CAS99495-90-6
SynonymsN-[(2R)-2-Piperidinylmethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide;  (R)-Flecainide;  (-)-Flecainide; 
Molecular FormulaC17H20F6N2O3
Molecular Weight414.34 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
InChIInChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/t11-/m1/s1
InChIKeyDJBNUMBKLMJRSA-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





R-(-)-Flecainide (CAS 99495-90-6): Stereochemical Identity and Pharmacological Class


R-(-)-Flecainide (CAS 99495-90-6) is the (R)-enantiomer of the class Ic antiarrhythmic agent flecainide, which is clinically administered as a racemic mixture of R-(-) and S-(+) enantiomers [1]. As a sodium channel blocker, flecainide exhibits use-dependent inhibition of cardiac fast inward sodium current, slowing phase 0 depolarization in Purkinje fibers and ventricular myocytes [1]. The compound is characterized by a molecular formula of C17H20F6N2O3 and a molecular weight of 414.34 g/mol .

R-(-)-Flecainide: Stereoselective Pharmacokinetics Render Racemic Flecainide Non-Interchangeable in Precision Research


Although the racemic mixture of flecainide is the clinically utilized form, direct substitution with racemic flecainide or the alternative S-(+)-enantiomer is not scientifically equivalent in research contexts due to well-documented stereoselective disposition [1]. The metabolism of flecainide is mediated primarily by CYP2D6, which exhibits marked enantioselectivity, preferentially metabolizing the S-(+)-enantiomer over the R-(-)-enantiomer [2]. Consequently, the two enantiomers display divergent pharmacokinetic profiles, including differences in half-life, oral clearance, and steady-state plasma concentrations, particularly in individuals with genetic polymorphisms in CYP2D6 [1]. Furthermore, the serum S/R ratio serves as a validated biomarker of CYP2D6 activity, making the isolated enantiomers indispensable tools for pharmacogenetic investigations and therapeutic drug monitoring studies [2].

Quantitative Differentiation of R-(-)-Flecainide from S-(+)-Flecainide and Racemic Flecainide: A Data-Driven Guide


R-(-)-Flecainide Exhibits Prolonged Half-Life in CYP2D6 Poor Metabolizers

In CYP2D6 poor metabolizers, the half-life of R-(-)-flecainide is significantly longer than that of S-(+)-flecainide. Under conditions of uncontrolled urine flow and pH, the half-life of R-(-)-flecainide was 19.3 hours compared to 16.1 hours for S-(+)-flecainide, representing a 20% prolongation [1]. Under acidic urinary pH conditions, the half-life difference was more pronounced, with R-(-)-flecainide exhibiting a half-life of 12.9 hours versus 9.8 hours for S-(+)-flecainide (P < 0.03), a 32% increase [2]. In extensive metabolizers, no significant half-life differences were observed (R 8.8 h vs. S 9.1 h) [1].

Pharmacokinetics Pharmacogenetics Drug Metabolism

R-(-)-Flecainide Demonstrates Reduced Oral Clearance in CYP2D6 Poor Metabolizers

Oral clearance of R-(-)-flecainide is significantly impaired relative to S-(+)-flecainide in CYP2D6 poor metabolizers. Under uncontrolled urine flow and pH, apparent oral clearance of R-(-)-flecainide was 313 mL/min compared to 379 mL/min for S-(+)-flecainide, a 17% reduction [1]. Under acidic urinary pH, oral clearance of R-(-)-flecainide was 467 ± 109 mL/min versus 620 ± 172 mL/min for S-(+)-flecainide (P < 0.03), representing a 25% reduction [2]. In extensive metabolizers, clearance values were similar for both enantiomers (R 783 mL/min vs. S 828 mL/min) [1].

Pharmacokinetics Drug Clearance Pharmacogenomics

Steady-State Plasma Concentrations of R-(-)-Flecainide Exceed Those of S-(+)-Flecainide in Patients

In patients receiving long-term oral racemic flecainide therapy, plasma concentrations of R-(-)-flecainide were significantly higher than those of the S-(+)-enantiomer. The mean S/R concentration ratio was 1.10 ± 0.13, with a range of 0.89 to 1.32 (P < 0.01), indicating that R-(-)-flecainide plasma levels are approximately 10% higher than S-(+)-flecainide at steady state [1]. This enantioselective disposition confirms that the two enantiomers do not achieve equivalent systemic exposure under therapeutic conditions.

Therapeutic Drug Monitoring Clinical Pharmacokinetics Stereoselective Analysis

Serum S/R Ratio Serves as a Validated Biomarker of CYP2D6 Activity

The serum flecainide S/R concentration ratio is a validated, genotype-reflective biomarker of CYP2D6 activity. In a study of 143 patients with supraventricular tachyarrhythmia, the S/R ratio was significantly lower in CYP2D6 intermediate and poor metabolizers (IMs/PMs) compared to extensive metabolizers (EMs) [1]. A cut-off value of S/R = 0.99 was established to discriminate between CYP2D6 EMs and IMs/PMs [1]. Co-administration of the potent CYP2D6 inhibitor bepridil reduced the S/R ratio to below 0.99, irrespective of genotype [1]. This stereoselective metabolic signature is only detectable when individual enantiomers are quantified, rendering R-(-)-flecainide essential for CYP2D6 phenotyping applications.

Pharmacogenetics Biomarker CYP2D6 Phenotyping

R-(-)-Flecainide and S-(+)-Flecainide Exhibit Similar Electrophysiological Potency in Canine Purkinje Fibers

In isolated canine Purkinje fibers, both enantiomers produced concentration-dependent decreases in maximum upstroke velocity (Vmax) with no statistically significant difference in potency. The EC50 for Vmax depression at a 300 ms cycle length was 5.0 ± 0.6 × 10⁻⁶ mol/L for (+)-flecainide and 6.2 ± 0.8 × 10⁻⁶ mol/L for (-)-flecainide [1]. Similarly, both enantiomers reduced action potential amplitude and increased conduction time in a concentration- and frequency-dependent manner with no significant differences [1]. However, at the highest concentration tested (3 × 10⁻⁵ mol/L), five of eight tissues exposed to (-)-flecainide could still be paced at 300 ms, whereas none of nine tissues exposed to (+)-flecainide could be paced, suggesting a possible subtle difference in membrane responsiveness [1].

Cardiac Electrophysiology Sodium Channel Blockade In Vitro Pharmacology

R-(-)-Flecainide Demonstrates Faster Onset of Sodium Channel Block than S-(+)-Flecainide

The time constant (τ) for development of Vmax depression—an index of the rate of sodium channel block onset—was significantly shorter for R-(-)-flecainide compared to S-(+)-flecainide. The time constant was 8.9 ± 0.6 seconds for R-(-)-flecainide versus 13.4 ± 1.5 seconds for S-(+)-flecainide (P < 0.001), indicating that R-(-)-flecainide achieves sodium channel block approximately 34% faster than the S-(+)-enantiomer [1]. Despite this kinetic difference, the magnitude of steady-state Vmax depression was similar for both enantiomers [1].

Cardiac Electrophysiology Sodium Channel Kinetics Use-Dependent Block

Optimal Research and Industrial Applications for R-(-)-Flecainide (CAS 99495-90-6) Based on Quantitative Evidence


CYP2D6 Pharmacogenetic Phenotyping and Drug-Drug Interaction Studies

R-(-)-flecainide is indispensable as an analytical reference standard for developing and validating enantioselective HPLC or LC-MS/MS methods used to determine serum flecainide S/R ratios. As established by Doki et al. (2015), the S/R ratio serves as a validated biomarker of CYP2D6 activity, with a cut-off value of 0.99 discriminating extensive from intermediate/poor metabolizers [1]. Procurement of pure R-(-)-flecainide enables accurate calibration curves in the clinically relevant range of 5-500 ng/mL for serum and 0.75-15 µg/mL for urine [2]. This application extends beyond antiarrhythmic research to include CYP2D6 phenotyping in clinical pharmacology studies and assessment of CYP2D6 inhibitor interactions.

Stereoselective Pharmacokinetic Modeling in Preclinical Species

Given that R-(-)-flecainide exhibits a 20-32% longer half-life and 17-25% lower oral clearance than S-(+)-flecainide in CYP2D6 poor metabolizers [1][2], this enantiomer is required for accurate pharmacokinetic-pharmacodynamic (PK-PD) modeling in genetically modified rodent models expressing human CYP2D6 variants. Studies using racemic flecainide cannot resolve the distinct disposition profiles of each enantiomer, confounding exposure-response analyses. Pure R-(-)-flecainide allows researchers to isolate the pharmacokinetic contribution of this enantiomer and to design dosing regimens that account for its prolonged residence time in CYP2D6-deficient systems.

Sodium Channel Kinetics and Use-Dependent Block Investigations

For electrophysiology laboratories studying the kinetics of cardiac sodium channel blockade, R-(-)-flecainide is the preferred enantiomer due to its significantly faster onset of Vmax depression (τ = 8.9 ± 0.6 s) compared to S-(+)-flecainide (τ = 13.4 ± 1.5 s, P < 0.001) [1]. This kinetic difference, while not producing a divergence in steady-state block magnitude, may be critical for studies examining rate-dependent effects, use-dependent block mechanisms, and structure-activity relationships of chiral sodium channel blockers. The compound enables researchers to probe the structural determinants of drug-channel association rates independent of confounding pharmacokinetic variables introduced by racemic mixtures.

Therapeutic Drug Monitoring Assay Development and Clinical Toxicology

Because steady-state plasma concentrations of R-(-)-flecainide are approximately 10% higher than S-(+)-flecainide in patients (S/R ratio 1.10 ± 0.13, P < 0.01) [1], clinical laboratories developing enantioselective therapeutic drug monitoring assays require certified reference material of R-(-)-flecainide for accurate calibration and quality control. This is particularly relevant for assessing flecainide toxicity in patients with CYP2D6 impairment or those receiving concomitant CYP2D6 inhibitors, where the S/R ratio falls below 0.99 [2]. Pure R-(-)-flecainide ensures that assays can reliably quantify the enantiomer that may disproportionately contribute to adverse effects in these vulnerable populations.

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